molecular formula C22H28N4O6 B13129419 1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione CAS No. 88601-74-5

1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione

Cat. No.: B13129419
CAS No.: 88601-74-5
M. Wt: 444.5 g/mol
InChI Key: FXWHQKPTAVWALO-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, characterized by the presence of a quinone moiety attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 1,4,5,8-tetranitroanthracene. This intermediate is then subjected to reduction reactions using hydrogen gas in the presence of a palladium catalyst to yield 1,4,5,8-tetraaminoanthracene. The final step involves the etherification of the amino groups with 3-methoxypropyl bromide under basic conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.

    Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the production of high-performance materials, including conductive polymers and advanced composites.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    In biological systems: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.

    In materials science: The presence of multiple functional groups allows for strong interactions with other molecules, enhancing the properties of composite materials.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the methoxypropoxy groups, resulting in different solubility and reactivity.

    1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups, leading to different chemical behavior and applications.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is unique due to the combination of amino and methoxypropoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of advanced materials.

Properties

CAS No.

88601-74-5

Molecular Formula

C22H28N4O6

Molecular Weight

444.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O6/c1-29-5-3-7-31-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)32-8-4-6-30-2/h9-10H,3-8,23-26H2,1-2H3

InChI Key

FXWHQKPTAVWALO-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOC)N)N

Origin of Product

United States

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